molecular formula C16H13BrN4O3 B1523503 1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351847-58-9

1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1523503
M. Wt: 389.2 g/mol
InChI Key: UGKRQTSWKZIMIW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromo-methoxybenzyl group, a pyridinyl group, and a triazole-carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could potentially make the compound acidic .

Scientific Research Applications

Synthesis and Evaluation in Drug Discovery

This compound's derivatives have been synthesized and evaluated for their potential in drug discovery, particularly focusing on anticancer, antifungal, and antibacterial properties. For example, derivatives of similar triazole compounds have shown significant anticancer activity against a variety of cancer cell lines, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers at a specific dose, indicating their potential as broad-spectrum anticancer agents (Bekircan et al., 2008). Additionally, triazole derivatives starting from isonicotinic acid hydrazide have been synthesized and found to exhibit good to moderate antimicrobial activity, further highlighting the compound's relevance in developing new antimicrobial agents (Bayrak et al., 2009).

Antioxidant and Enzyme Inhibition Activities

Novel bromophenols, including derivatives of this compound, have been synthesized and demonstrated powerful antioxidant activities, comparable to standard antioxidants like α-tocopherol and trolox. These studies also revealed their potential as enzyme inhibitors, particularly against cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could have implications for treating neurodegenerative diseases (Rezai et al., 2018).

Potential in Photodynamic Therapy

The compound and its derivatives have been explored for their photophysical and photochemical properties, making them suitable for photocatalytic applications and potentially as photosensitizers in photodynamic therapy. This application is particularly relevant for cancer treatment, where the compound's ability to generate singlet oxygen and exhibit fluorescence upon light activation can be utilized to target and destroy cancer cells while sparing healthy tissue (Öncül et al., 2021).

Synthesis Techniques and Methodologies

Innovative synthesis techniques and methodologies have been developed to produce derivatives of this compound, demonstrating its versatility and the potential for creating a wide range of structurally diverse and biologically active molecules. These methods include ruthenium-catalyzed cycloaddition for the preparation of triazole-containing dipeptides and the synthesis of potent β-lactamase inhibitors, indicating its significant role in advancing synthetic chemistry and drug development efforts (Ferrini et al., 2015).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and more .

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3/c1-24-13-5-4-12(17)7-11(13)9-21-15(10-3-2-6-18-8-10)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKRQTSWKZIMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid

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